3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride
Overview
Description
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride is a chemical compound known for its unique structure and properties. It features a pyrrolidine ring substituted with a phenoxy group that contains two tert-butyl groups. This compound is often used in various scientific research applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride typically involves the following steps:
Preparation of 2,4-Di(tert-butyl)phenol: This is achieved through the tert-butylation of phenol using isobutylene in the presence of a strong acid catalyst such as triflic acid or zeolites.
Formation of 2,4-Di(tert-butyl)phenoxy]methyl bromide: The phenol is then reacted with bromomethyl compounds under basic conditions to form the bromide derivative.
Nucleophilic Substitution: The bromide derivative undergoes nucleophilic substitution with pyrrolidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways depend on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: A precursor in the synthesis of the compound, known for its antioxidant properties.
Tris(2,4-di-tert-butylphenyl) phosphite: Used as a stabilizer in polymers.
Uniqueness
3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride is unique due to its combination of a pyrrolidine ring and a phenoxy group with tert-butyl substitutions. This structure imparts specific reactivity and stability, making it valuable in various applications.
Properties
IUPAC Name |
3-[(2,4-ditert-butylphenoxy)methyl]pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H31NO.ClH/c1-18(2,3)15-7-8-17(16(11-15)19(4,5)6)21-13-14-9-10-20-12-14;/h7-8,11,14,20H,9-10,12-13H2,1-6H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWBZWXJRLMQFMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC2CCNC2)C(C)(C)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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